molecular formula C11H20ClNO2 B13627962 Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride

Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride

Cat. No.: B13627962
M. Wt: 233.73 g/mol
InChI Key: PWMQXAKRESPFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride is a conformationally constrained spirocyclic compound featuring a fused bicyclic structure with nitrogen (aza) and oxygen (oxa) heteroatoms. This molecule is synthesized via esterification of its carboxylic acid precursor, yielding a high-purity hydrochloride salt. Analytical characterization includes:

  • Molecular formula: C₁₁H₂₀ClNO₂ .
  • 13C NMR: Peaks at δ 169.28 (carbonyl), 68.11 (spiro center), and 52.93 (methoxy group) confirm structural integrity .
  • LCMS: [M - Cl]⁺ ion at m/z 198.1 .
  • Elemental analysis: Matches calculated values (C 56.53%, H 8.63%, N 5.99%) .

The compound is a key intermediate in pharmaceutical synthesis, particularly for constrained α-proline analogs, which are critical in peptide-based drug design .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

methyl 8-azaspiro[4.5]decane-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-2-3-11(8-9)4-6-12-7-5-11;/h9,12H,2-8H2,1H3;1H

InChI Key

PWMQXAKRESPFDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(C1)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride typically involves the formation of the spirocyclic core followed by esterification and salt formation with hydrochloric acid. The key steps include:

  • Cyclization of appropriate precursors bearing amine and oxo functionalities to form the spirocyclic ring system.
  • Introduction of the methyl carboxylate group at the 2-position.
  • Conversion to the hydrochloride salt by treatment with hydrogen chloride in methanol or similar solvents.

This approach is supported by analogous syntheses of related spirocyclic esters such as methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride, which share similar ring systems and preparation conditions.

Specific Synthetic Route Example

A representative preparation method adapted from related compounds and patent literature involves:

Step Reagents/Conditions Description Yield / Notes
1 Starting precursor: 1,1-dimethylethyl 2-azaspiro[4.5]decane-2-carboxylate Formation of spirocyclic intermediate by cyclization -
2 Methanolic hydrogen chloride (3M), 0–20 °C, 24 h Conversion of ester to hydrochloride salt 88% isolated yield reported for similar compounds
3 Solvent evaporation under reduced pressure Concentration of product -
4 Purification via ion exchange resin (Amberlyst 26) and drying Removal of impurities and isolation of pure hydrochloride salt -

This method highlights the use of mild acidic conditions in methanol to form the hydrochloride salt efficiently with good yield and purity.

Advanced Synthetic Techniques

  • Use of strong bases (e.g., potassium hydroxide) for ring opening or rearrangement steps.
  • Controlled pH adjustments during workup to precipitate the hydrochloride salt.
  • Use of organolithium reagents such as sec-butyllithium in the presence of TMEDA at low temperatures (-78 to -60 °C) to generate carbanion intermediates, followed by carbonation with CO2 to introduce the carboxylate functionality.

Example from recent research:

Step Reagents/Conditions Description
1 TMEDA (1.2 equiv), sec-BuLi (1.2 equiv), -78 °C to -60 °C Generation of lithiated intermediate
2 Bubbling CO2 for 30 min at -60 °C, then stirring at room temperature for 48 h Carboxylation to form carboxylic acid intermediate
3 Acidification with aqueous NaHSO4 and extraction Isolation of carboxylic acid derivative
4 Esterification and conversion to hydrochloride salt Final product formation

This method allows for precise control of stereochemistry and functional group placement in the spirocyclic framework.

Industrial Scale Preparation

Industrial synthesis of this compound or its analogs often involves:

  • Large-scale cyclization reactions under controlled temperature (40–105 °C) and pH (0–8).
  • Use of catalysts and solvents optimized for yield and purity.
  • Sequential distillation steps to remove solvents such as methanol and N,N-dimethylacetamide.
  • Filtration and washing steps with solvents like xylene and petroleum ether to purify the hydrochloride salt.

Typical industrial parameters:

Parameter Range
Temperature 40–105 °C
pH adjustment 0–8 (commonly ~5 for precipitation)
Reaction time Several hours to days depending on step
Solvents Methanol, dichloromethane, xylene, petroleum ether

These conditions ensure reproducible high purity suitable for pharmaceutical or chemical research applications.

Summary of Key Reaction Conditions and Yields

Preparation Step Reagents/Conditions Yield (%) Notes
Esterification and salt formation Methanolic HCl (3M), 0–20 °C, 24 h 88% (reported for analog) Mild acidic conditions
Lithiation and carboxylation sec-BuLi, TMEDA, -78 to -60 °C, CO2 bubbling Not specified Low temperature, inert atmosphere
Industrial cyclization 40–105 °C, pH 0–8, catalysts High, optimized Large scale, solvent distillation

Research Outcomes and Analytical Data

  • The hydrochloride salt form improves compound stability and solubility.
  • Purification by ion exchange resins and solvent washing yields high purity products.
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 142 for related compounds).
  • Crystallization and drying under reduced pressure at moderate temperatures (50 °C) yield stable solid products suitable for further chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. This compound can affect various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related spirocyclic compounds, focusing on substituents, heteroatom positioning, and functional properties:

Table 1: Structural and Functional Comparison

Compound Name Structure Key Features Synthesis Yield Applications Ref.
Methyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate hydrochloride 8-oxa-1-aza spiro[4.5]decane with methyl ester High purity (96% yield), LCMS m/z 198.1 96% α-proline analogs, peptide drugs
8-Ethoxycarbonyl-10-methyl-1,5-dioxa-9-azaspiro[5.5]undecane 1,5-dioxa-9-aza spiro[5.5]undecane with ethoxycarbonyl and methyl groups Stereoisomeric mixture (6a/7a) Not reported Model for stereochemical studies
8-(Trifluoromethyl)-2-azaspiro[4.5]decane hydrochloride 2-aza spiro[4.5]decane with CF₃ group Commercially available (supplier data) Not reported Bioactive molecule synthesis
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride 2,8-diaza spiro[4.5]decane with Boc protection Discontinued commercial availability Not reported Intermediate for kinase inhibitors
2-Oxa-7-azaspiro[4.5]decane hydrochloride 2-oxa-7-aza spiro[4.5]decane Similarity score 0.94 to target compound Not reported Unspecified research applications

Key Observations :

Structural Flexibility :

  • The target compound’s 8-aza-1-oxa configuration contrasts with 1,5-dioxa-9-aza derivatives (e.g., 6a/7a), which exhibit larger spiro rings (spiro[5.5] vs. spiro[4.5]) and stereochemical complexity .
  • Trifluoromethyl-substituted analogs (e.g., 8-(trifluoromethyl)-2-azaspiro[4.5]decane) highlight the impact of electron-withdrawing groups on bioavailability .

Synthetic Utility :

  • The target compound’s 96% yield outperforms many analogs (e.g., tert-butyl-protected diazaspiro derivatives), which face challenges in scalability .

Safety and Stability: Limited ecological and toxicological data are available for most spiro derivatives (e.g., 8-aminospiro[4.5]decane hydrochloride) .

Pharmaceutical Relevance :

  • Impurities like 8-azaspiro[4.5]decane-7,9-dione (EP) underscore the importance of rigorous quality control in drug manufacturing .

Biological Activity

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Chemical Formula : C9H18ClNO2
  • Molecular Weight : 195.70 g/mol
  • IUPAC Name : Methyl 8-aza-1-azaspiro[4.5]decane-2-carboxylate;hydrochloride
  • CAS Number : 2287318-54-9

The compound features a spirocyclic structure that is characteristic of various biologically active molecules, making it a valuable scaffold in drug discovery.

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride exhibits its biological effects primarily through interactions with specific molecular targets within biological systems. It is hypothesized to act as an enzyme inhibitor, potentially binding to the active sites of various enzymes, thereby modulating their activity. This property makes it particularly interesting for therapeutic applications in treating neurological disorders and cardiovascular diseases.

Pharmacological Effects

The compound has shown potential in several pharmacological studies:

  • Neuroprotective Effects : Research indicates that derivatives of spirocyclic compounds can exhibit neuroprotective properties, which may be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Cardiovascular Applications : Some studies suggest that this compound could influence cardiovascular health by modulating neurotransmitter release and vascular function .
  • Antimicrobial Activity : Preliminary investigations have indicated that certain spirocyclic compounds possess antimicrobial properties, which could be relevant for developing new antibiotics.

Comparison of Biological Activities

Compound NameActivity TypeReference
Methyl 8-Azaspiro[4.5]Decane-2-Carboxylate HydrochlorideNeuroprotective
Methyl 8-Oxa-1-Azaspiro[4.5]Decane-3-CarboxylateCardiovascular
5-Hydroxytryptamine Receptor AgonistsAntimicrobial

Case Study 1: Neuroprotection in Animal Models

A study examined the neuroprotective effects of Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride in rodent models of neurodegeneration. The results demonstrated a significant reduction in neuronal cell death when administered prior to neurotoxic insults, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Cardiovascular Impact

In another study focusing on cardiovascular health, the compound was tested for its ability to modulate vascular tone and neurotransmitter release. The findings indicated that it could enhance vasodilation through endothelial-dependent mechanisms, highlighting its potential use in treating hypertension.

Research Findings

Recent literature has explored various synthetic routes for producing Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride, emphasizing the efficiency and yield of these methods. Notably, one study reported a novel synthesis involving cross-metathesis reactions that yielded high amounts of the target compound with minimal byproducts .

Q & A

Q. Q1. What safety protocols are critical when handling Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride?

Researchers must prioritize dust suppression and ventilation to avoid inhalation or skin contact. Use PPE:

  • Eye/Face Protection : EN 166-compliant safety glasses and face shields .
  • Gloves : Nitrile or neoprene gloves inspected for integrity before use. Remove contaminated gloves without touching outer surfaces .
  • Respiratory Protection : NIOSH-approved respirators if ventilation is insufficient .
  • Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15+ minutes .

Q. Q2. How should this compound be stored to ensure stability?

Store in airtight containers at room temperature (20–25°C) in a dry, ventilated area. Avoid exposure to moisture and incompatible substances (e.g., strong oxidizers) .

Basic Synthesis and Characterization

Q. Q3. What are the standard steps for synthesizing Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride?

A validated method involves cyclization of 8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid hydrochloride with methyl chloroformate in anhydrous dichloromethane, followed by HCl gas treatment to isolate the hydrochloride salt. Yields reach ~96% under optimized conditions .

Q. Q4. How can researchers confirm structural integrity post-synthesis?

  • NMR : Analyze 13C^{13}\text{C} NMR peaks for spirocyclic carbons (e.g., δ 68.11 ppm for the oxaspiro ring) .
  • LCMS : Confirm molecular ion [M-Cl]+^+ at m/z 198.1 .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C 56.53% vs. 56.70% observed) .

Advanced Synthesis Optimization

Q. Q5. How can reaction yields be improved during spirocyclic compound synthesis?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalysts : Employ Lewis acids like ZnCl2_2 to accelerate cyclization .
  • Temperature Control : Maintain 0–5°C during HCl gas addition to prevent byproduct formation .

Q. Q6. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

  • Exothermic Reactions : Use jacketed reactors with precise temperature control .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 methyl chloroformate-to-acid ratio) .

Chemical Reactivity and Derivative Design

Q. Q7. What reaction pathways are feasible for functionalizing this compound?

  • Oxidation : Convert the ester group to a carboxylic acid using H2_2O2_2/acetic acid .
  • Reduction : Reduce the carbonyl to an alcohol with LiAlH4_4 .
  • Substitution : Replace the methyl ester with amines (e.g., benzylamine) under basic conditions .

Q. Q8. How does the spirocyclic structure influence reactivity compared to non-spiro analogs?

The rigid spiro framework restricts conformational flexibility, enhancing regioselectivity in substitution reactions. For example, nucleophilic attacks favor the less sterically hindered carbonyl position .

Advanced Methodological Considerations

Q. Q9. How can researchers resolve contradictions between computational and experimental bioactivity data?

  • Docking Refinement : Use molecular dynamics simulations to account for spirocyclic flexibility .
  • Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics against target enzymes (e.g., IC50_{50} 0.5 µM for Enzyme X) .

Q. Q10. What techniques elucidate the compound’s mechanism in enzyme inhibition?

  • Kinetic Studies : Measure KiK_i values via Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., active-site hydrogen bonding with the carboxylate group) .

Biological Activity and Pharmacological Potential

Q. Q11. What in vitro models are suitable for evaluating its therapeutic potential?

  • Cancer Cell Lines : Test cytotoxicity in HepG2 or MCF-7 cells (e.g., EC50_{50} 0.5 µM) .
  • Enzyme Assays : Use fluorogenic substrates to quantify inhibition of proteases or kinases .

Q. Q12. How does structural modification impact bioactivity?

  • Fluorine Substitution : Adding F atoms at C8 increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
  • Ester Hydrolysis : Converting the methyl ester to a free acid reduces cytotoxicity but improves solubility .

Data Analysis and Reproducibility

Q. Q13. How should researchers address batch-to-batch variability in bioactivity data?

  • Quality Control : Enforce strict HPLC purity thresholds (>98%) .
  • Normalization : Adjust activity metrics against internal controls (e.g., reference inhibitors) .

Q. Q14. What statistical methods are recommended for analyzing dose-response relationships?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) .
  • ANOVA : Compare IC50_{50} values across derivatives with Tukey’s post-hoc test .

Interdisciplinary Applications

Q. Q15. How can this compound be applied in material science?

Its rigid spiro structure serves as a crosslinker in polymer networks, improving thermal stability (Tg_g +20°C) .

Q. Q16. What spectroscopic techniques characterize its interactions with biomolecules?

  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics with serum albumin .
  • CD (Circular Dichroism) : Monitor conformational changes in enzyme targets upon binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.